Olefination Reactivity Differential Between 1‑Naphthylmethyl and 2‑Naphthylmethyl Dithianes Under Ni Catalysis
In the Ni(acac)₂/PCy₃‑catalyzed olefination of aliphatic dithioacetals with MeMgI, the 2‑(2‑naphthyl)acetaldehyde dithioacetal (i.e., the 2‑naphthylmethyl analog) gave a mixture of three olefin products with a combined yield of 68% (Table 1, entry 1 of Huang et al.) [1]. By contrast, the corresponding 1‑naphthylmethyl dithiane (the target compound) is expected to show a different product distribution due to increased steric hindrance around the dithiane ring as inferred from the general trend reported in the same study [1]. The steric effect was systematically demonstrated with other bulky dithianes in this work.
| Evidence Dimension | Olefination product distribution (combined yield) |
|---|---|
| Target Compound Data | Yield not explicitly reported for the 1‑naphthylmethyl isomer in this source; steric interference predicted to alter conversion and regioselectivity. |
| Comparator Or Baseline | 2‑(2‑Naphthyl)acetaldehyde dithioacetal: 68% combined yield of olefin products (Huang et al., 2003). |
| Quantified Difference | Direct head‑to‑head data unavailable; class‑level inference from homologous series indicates 1‑naphthyl substitution reduces reaction rate and alters product selectivity relative to the 2‑naphthyl analog. |
| Conditions | Ni(acac)₂ (5 mol%), trialkylphosphine (12 mol%), MeMgI (3 equiv), toluene, reflux 20 h. |
Why This Matters
Procurement of the correct regioisomer is essential for reproducibility of Ni‑catalyzed olefination reactions, as the 1‑naphthyl isomer may require adjusted catalyst loading or ligand to match the conversion of the 2‑naphthyl analog.
- [1] Huang, L.-F.; Huang, C.-H.; Stulgies, B.; de Meijere, A.; Luh, T.-Y. Nickel-Catalyzed Olefination of Unactivated Aliphatic Dithioacetals. Org. Lett. 2003, 5, 4489–4491. View Source
